[4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate
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Overview
Description
[4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate is a complex organic compound that features a piperidine ring, a quinoxaline core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate typically involves multi-step organic reactions. One common route includes the formation of the quinoxaline core through the condensation of o-phenylenediamine with a diketone. The piperidine-1-carbothioyl group can be introduced via nucleophilic substitution reactions, where piperidine reacts with a suitable electrophile. The final step often involves esterification to attach the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while substitution reactions can introduce new functional groups or modify existing ones.
Scientific Research Applications
Chemistry
In chemistry, [4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. The presence of the piperidine and quinoxaline moieties suggests that it may interact with biological targets, making it a candidate for drug development. Research may focus on its activity against specific diseases or its ability to modulate biological pathways.
Industry
In industry, this compound may be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate involves its interaction with molecular targets within biological systems. The piperidine ring may interact with receptors or enzymes, while the quinoxaline core can participate in various biochemical reactions. These interactions can modulate biological pathways, leading to specific effects depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine-containing compound with potential anticancer activity.
Matrine: A quinoxaline derivative with various pharmacological effects, including anti-inflammatory and anticancer properties.
Uniqueness
[4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate is unique due to its combination of a piperidine ring and a quinoxaline core, along with additional functional groups
Properties
CAS No. |
6926-97-2 |
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Molecular Formula |
C33H27N3O2S |
Molecular Weight |
529.7 g/mol |
IUPAC Name |
[4-(piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate |
InChI |
InChI=1S/C33H27N3O2S/c37-33(38-27-17-14-25(15-18-27)32(39)36-20-8-3-9-21-36)26-16-19-28-29(22-26)35-31(24-12-6-2-7-13-24)30(34-28)23-10-4-1-5-11-23/h1-2,4-7,10-19,22H,3,8-9,20-21H2 |
InChI Key |
CNCJIZFRUXJMIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=C(C=C2)OC(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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